2-bromobenzoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
2-Bromobenzoic acid;N-cyclohexylcyclohexanamine is a compound formed by the combination of 2-bromobenzoic acid and N-cyclohexylcyclohexanamine. 2-Bromobenzoic acid is an organic compound with the molecular formula C7H5BrO2, commonly used as a building block in organic synthesis . N-cyclohexylcyclohexanamine is an amine derivative known for its applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzoic acid can be synthesized through the bromination of benzoic acid using bromine in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under reflux conditions to ensure complete bromination. N-cyclohexylcyclohexanamine can be prepared by the reductive amination of cyclohexanone with cyclohexylamine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of 2-bromobenzoic acid involves large-scale bromination of benzoic acid using bromine or other brominating agents. The process is optimized for high yield and purity. N-cyclohexylcyclohexanamine is produced through continuous flow processes involving reductive amination, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form benzoic acid derivatives.
N-cyclohexylcyclohexanamine can undergo:
Reductive Amination: It can react with aldehydes or ketones to form secondary or tertiary amines.
Substitution Reactions: It can participate in substitution reactions to form various amine derivatives.
Common Reagents and Conditions
For 2-Bromobenzoic Acid: Common reagents include bromine, iron(III) bromide, and various nucleophiles for substitution reactions.
For N-cyclohexylcyclohexanamine: Common reagents include cyclohexanone, cyclohexylamine, and reducing agents like sodium borohydride.
Major Products
From 2-Bromobenzoic Acid: Major products include substituted benzoic acids and other aromatic compounds.
From N-cyclohexylcyclohexanamine: Major products include secondary and tertiary amines.
Scientific Research Applications
2-Bromobenzoic acid is used in the synthesis of various nitrogen heterocycles and as a starting reagent in the synthesis of complex organic molecules . It is also used in the preparation of zinc(II) complexes and benzimidazolyl phosphine ligands . N-cyclohexylcyclohexanamine is used in the synthesis of pharmaceuticals, agrochemicals, and as a catalyst in organic reactions .
Mechanism of Action
The mechanism of action of 2-bromobenzoic acid involves its ability to undergo substitution and oxidation reactions, making it a versatile building block in organic synthesis . N-cyclohexylcyclohexanamine acts as a nucleophile in reductive amination reactions, facilitating the formation of amine derivatives .
Comparison with Similar Compounds
2-Bromobenzoic acid can be compared with other halogenated benzoic acids such as 2-chlorobenzoic acid and 2-iodobenzoic acid. These compounds share similar reactivity patterns but differ in their halogen substituents, affecting their reactivity and applications . N-cyclohexylcyclohexanamine can be compared with other cyclohexylamines, such as N-methylcyclohexylamine and N-ethylcyclohexylamine, which have similar applications but differ in their alkyl substituents .
Properties
CAS No. |
817177-06-3 |
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Molecular Formula |
C19H28BrNO2 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-bromobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5BrO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
IBXPIWMRNUKBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
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